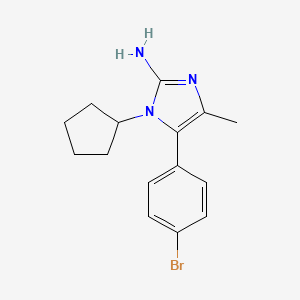

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine

説明

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a bromophenyl group at the 5-position, a cyclopentyl group at the 1-position, and a methyl group at the 4-position of the imidazole ring. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to smaller alkyl groups like methyl.

特性

CAS番号 |

918801-80-6 |

|---|---|

分子式 |

C15H18BrN3 |

分子量 |

320.23 g/mol |

IUPAC名 |

5-(4-bromophenyl)-1-cyclopentyl-4-methylimidazol-2-amine |

InChI |

InChI=1S/C15H18BrN3/c1-10-14(11-6-8-12(16)9-7-11)19(15(17)18-10)13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,17,18) |

InChIキー |

VRNFOTJWFBPWJF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C(=N1)N)C2CCCC2)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-(4-ブロモフェニル)-1-シクロペンチル-4-メチル-1H-イミダゾール-2-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。

イミダゾール環の形成: イミダゾール環は、グリオキサール、アンモニア、およびアルデヒドの縮合によって合成できます。

ブロモフェニル基の導入: ブロモフェニル基は、鈴木-宮浦カップリング反応を介して導入されます。この反応は、パラジウム触媒の存在下で、ボロン酸誘導体を臭化された芳香族化合物と反応させることを伴います。

シクロペンチル基とメチル基の付加: シクロペンチル基とメチル基は、適切なハロアルカンを塩基性条件下で用いたアルキル化反応によって導入されます。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が使用されますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、およびハイスループットスクリーニングの使用が含まれ、効率性と収率が確保されます。

化学反応の分析

反応の種類

5-(4-ブロモフェニル)-1-シクロペンチル-4-メチル-1H-イミダゾール-2-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: ブロモフェニル基は、求核置換反応を起こすことができ、その中の臭素原子が他の求核剤によって置換されます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: メタノール中のナトリウムメトキシド。

生成される主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: さまざまな置換されたフェニル誘導体の生成。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The imidazole ring present in the compound is known for its diverse biological activities, including anticancer properties. Research indicates that imidazole derivatives can inhibit tumor growth and metastasis, making them potential candidates for cancer therapy. Studies have shown that modifications to the imidazole structure can enhance its efficacy against various cancer cell lines .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Imidazole derivatives are often explored as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies suggest that similar compounds can significantly reduce inflammatory markers in cellular models .

Antimicrobial Activity

Research highlights the antimicrobial potential of imidazole derivatives, including 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine. The compound's structure allows it to interact with microbial enzymes, potentially leading to bactericidal effects. This makes it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

Cyclic Nucleotide Phosphodiesterase Inhibition

Recent studies have investigated the role of imidazole compounds in inhibiting phosphodiesterases (PDEs), enzymes involved in cyclic nucleotide metabolism. Inhibition of these enzymes can lead to increased levels of cyclic AMP and cyclic GMP, which are important for various physiological processes. This mechanism suggests potential applications in treating cardiovascular diseases and erectile dysfunction .

Neurological Effects

Compounds containing the imidazole moiety have been studied for their neuroprotective effects. They may influence neurotransmitter systems and exhibit antidepressant properties. The structural features of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine could be pivotal in developing new treatments for mood disorders .

Material Science Applications

Synthesis of Novel Materials

The unique properties of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine allow it to be used as a building block in the synthesis of novel materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors for chemical reactions .

Case Studies and Research Findings

作用機序

類似化合物の比較

類似化合物

4-(4-ブロモフェニル)-チアゾール-2-アミン: ブロモフェニル基を共有しますが、イミダゾール環ではなくチアゾール環を持っています。

5-(4-ブロモフェニル)イソキサゾール: イソキサゾール環にブロモフェニル基が結合したものです。

N-(4-(4-ブロモフェニル)-チアゾール-2-イル)-2-クロロアセトアミド: チアゾール環と追加の官能基を持つ別のブロモフェニル誘導体です。

独自性

5-(4-ブロモフェニル)-1-シクロペンチル-4-メチル-1H-イミダゾール-2-アミンは、ブロモフェニル基、シクロペンチル環、およびイミダゾール環に結合したメチル基の組み合わせによって独自です。このユニークな構造は、他の類似化合物とは異なる特定の化学的および生物学的特性を付与します。

類似化合物との比較

Structural and Functional Insights

- Substituent Effects: 1-Cyclopentyl vs. Bromophenyl Positioning: The 5-(4-bromophenyl) group is conserved across multiple analogs (e.g., triazole-thiones in ), suggesting its role in π-π stacking or halogen bonding with biological targets.

Synthetic Feasibility :

Spectroscopic Comparisons

生物活性

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

The compound features a bromophenyl group, a cyclopentyl moiety, and an imidazole ring, which contribute to its unique chemical properties.

Molecular Formula and Weight

- Molecular Formula : CHBrN

- Molecular Weight : 284.16 g/mol

Synthesis

The synthesis of 5-(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. A common method includes the reaction of a cyclopentyl-substituted amine with a brominated methylimidazole precursor under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine exhibit significant antimicrobial activity. For instance, studies have shown that structurally related imidazoles possess broad-spectrum antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated the ability to disperse established bacterial biofilms and showed low cytotoxicity in mammalian cells .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives of imidazole have been shown to reduce cell viability significantly in colorectal cancer (Caco-2) models .

The mechanism by which 5-(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The bromine atom's presence enhances the compound's ability to interact with biological molecules, potentially influencing their activity.

Comparative Analysis

A comparison with similar compounds reveals that 5-(4-bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine exhibits unique properties due to its specific substitution pattern on the imidazole ring. This distinctiveness may confer enhanced reactivity and selectivity towards biological targets compared to other imidazole derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine | Structure | Antimicrobial, Anticancer |

| 5-bromo-1-cyclopentyl-2-methyl-1H-imidazole | Structure | Moderate Antimicrobial |

| 4-bromo-1-methyl-1H-imidazole | Structure | Low Anticancer Activity |

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating bacterial infections and cancers:

- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited potent antibacterial activity against gram-positive bacteria with minimal cytotoxicity towards human cells, suggesting a promising therapeutic index for further development .

- Anticancer Effects : In vitro studies showed that treatment with imidazole derivatives led to significant reductions in tumor cell viability across multiple cancer cell lines, indicating potential for clinical applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。